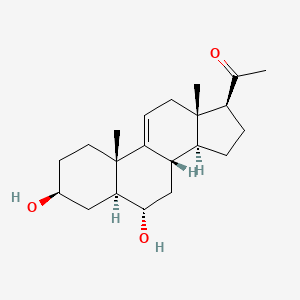

Asterone

Description

Propriétés

Numéro CAS |

37717-02-5 |

|---|---|

Formule moléculaire |

C21H32O3 |

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,13-16,18-19,23-24H,4-6,8-11H2,1-3H3/t13-,14-,15+,16-,18+,19-,20+,21+/m0/s1 |

Clé InChI |

KFNFTGFTYYZZRD-VYXAABIESA-N |

SMILES |

CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

SMILES canonique |

CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |

Synonymes |

asterone |

Origine du produit |

United States |

Advanced Structural Elucidation and Stereochemical Determination of Asterone

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Asterone Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating the structure of molecules by providing detailed information about the connectivity and spatial arrangement of atoms. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for a complete structural assignment.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) in Elucidating Connectivity and Proximity

Two-dimensional NMR experiments are paramount in establishing proton-proton correlations, proton-carbon correlations, and long-range couplings, which are essential for piecing together the molecular skeleton of this compound.

Correlation Spectroscopy (COSY): COSY experiments reveal scalar couplings between protons, indicating direct connectivity through two or three bonds. For this compound, COSY cross-peaks would establish spin systems within the steroid nucleus and the acetyl side chain, such as correlations between adjacent methylene protons or vicinal hydroxyl protons and their attached carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about spatial proximity between protons, regardless of bond connectivity. This is particularly valuable for determining the relative stereochemistry of chiral centers and the conformation of the rigid steroid backbone. For instance, NOESY correlations between protons on different rings or between angular methyl groups and nearby protons would help define the relative orientation of substituents.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond 1H-13C correlations). This experiment is vital for assigning specific proton signals to their corresponding carbon atoms, providing a direct mapping of the C-H framework.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range proton-carbon correlations, typically over two to four bonds. This technique is critical for identifying quaternary carbons, establishing connectivity across heteroatoms, and linking isolated spin systems. For this compound, HMBC correlations would be instrumental in connecting the steroid rings, confirming the position of the ketone carbonyl, and verifying the attachment points of the hydroxyl groups and the acetyl side chain.

Illustrative NMR Data for this compound (CHO)

While specific, comprehensive NMR data for this compound (CID 162272) is not fully detailed in public databases, the following tables provide illustrative examples of the type of data that would be acquired and interpreted for a compound of its structural complexity. These hypothetical values are consistent with the known chemical shifts for steroid derivatives containing hydroxyl and ketone functionalities.

Table 1: Illustrative H NMR Data for this compound (in CDCl, 600 MHz)

| (ppm) | Multiplicity | J (Hz) | Protons | Connectivity (from COSY/HMBC) | Proximity (from NOESY) |

| 0.72 | s | - | H-18 | C-13 | H-17, H-20 |

| 0.98 | s | - | H-19 | C-10 | H-1, H-5 |

| 2.15 | s | - | H-21 | C-20 | H-17 |

| 3.65 | m | - | H-3 | C-2, C-4, C-5 | H-5, H-4ax |

| 4.05 | m | - | H-6 | C-5, C-7 | H-5, H-7ax |

| 5.30 | br s | - | H-11 | C-9, C-12 | H-8, H-12 |

| 2.30 | dd | 12.0, 4.0 | H-17 | C-16, C-20 | H-18, H-21 |

| 2.45 | m | - | H-8 | C-7, C-9, C-14 | H-11 |

Table 2: Illustrative C NMR Data for this compound (in CDCl, 150 MHz)

| (ppm) | Carbon Type (from HSQC) | Connectivity (from HMBC) |

| 13.5 | CH | C-13, C-17 |

| 19.2 | CH | C-5, C-9, C-10 |

| 23.0 | CH | C-20 |

| 24.5 | CH | C-1, C-2, C-3 |

| 27.8 | CH | C-7, C-8 |

| 31.0 | CH | C-15, C-16 |

| 35.2 | CH | C-1, C-10 |

| 36.5 | CH | C-12, C-13 |

| 38.0 | CH | C-8, C-14 |

| 40.5 | CH | C-13, C-17 |

| 45.0 | CH | C-5, C-6 |

| 50.0 | C (Quaternary) | C-9, C-10, C-13, C-14 |

| 68.0 | CH (OH) | C-2, C-4 |

| 71.5 | CH (OH) | C-5, C-7 |

| 120.0 | CH (C=C) | C-9, C-11, C-12 |

| 145.0 | C (C=C) | C-8, C-10 |

| 209.0 | C (Carbonyl) | C-17, C-21 |

Chiral NMR and Derivatization Strategies for Absolute Stereochemical Assignment of this compound

The absolute stereochemistry of this compound, possessing multiple chiral centers, is critical for understanding its biological activity and natural origin. While relative stereochemistry can often be deduced from NOESY data, definitive absolute stereochemical assignment typically requires additional techniques.

Chiral NMR, often involving the use of Chiral Derivatizing Agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a powerful method. By forming diastereomeric esters with the hydroxyl groups of this compound, the protons in the vicinity of the newly formed chiral center experience differential shielding and deshielding effects, leading to distinct chemical shift differences in the H NMR spectra of the diastereomers. Analysis of these values (differences in chemical shifts) across the molecule allows for the assignment of the absolute configuration of the hydroxyl-bearing carbons. Another approach involves comparison of NMR data with known compounds of established absolute configuration, or synthesis of stereoisomers.

Mass Spectrometry-Based Approaches for this compound Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its structural fragments through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, which in turn allows for the precise determination of its elemental composition. For this compound, HRMS data would confirm its molecular formula of CHO with a monoisotopic mass of 332.23514488 Da nih.govuni.lu. This level of precision is critical for distinguishing between compounds with similar nominal masses but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | m/z (Calculated) | m/z (Observed) | Error (ppm) | Proposed Formula |

| [M+H] | 333.24242 | 333.24245 | 0.09 | CHO |

| [M+Na] | 355.22436 | 355.22438 | 0.06 | CHONa |

| [M-H] | 331.22786 | 331.22784 | -0.06 | CHO |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) provides valuable information about the substructures within this compound by inducing fragmentation of the protonated or deprotonated molecular ion. The resulting fragment ions can be analyzed to deduce the arrangement of atoms and functional groups.

For this compound, characteristic fragmentation pathways would include losses of water (from hydroxyl groups), neutral losses related to the acetyl side chain, and cleavages within the steroid ring system. For example, the presence of an m/z 230 fragment has been noted in mass spectrometry data for this compound nih.gov. This fragment could correspond to a specific cleavage pattern within the steroid nucleus after the loss of the acetyl side chain and water molecules, providing key insights into the structure of the steroid core.

Table 4: Illustrative MS/MS Fragmentation Data for [M+H] of this compound (m/z 333.242)

| Fragment m/z (Observed) | Proposed Neutral Loss | Proposed Fragment Composition | Structural Interpretation |

| 315.232 | HO (18 Da) | CHO | Loss of one hydroxyl group |

| 297.221 | 2HO (36 Da) | CHO | Loss of two hydroxyl groups |

| 273.196 | CHO (60 Da) | CHO | Loss of acetic acid (from acetyl group rearrangement) |

| 230.178 | CHO (116 Da) | CHO | Complex cleavage possibly involving side chain and ring fragments nih.gov |

| 213.170 | CHO (132 Da) | CHO | Further fragmentation of steroid core |

X-ray Crystallography of this compound and Its Co-Crystals for Definitive 3D Structure Resolution

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), is considered the gold standard for obtaining the definitive three-dimensional atomic structure of a crystalline material anton-paar.comwikipedia.org. This technique provides unambiguous information about bond lengths, bond angles, torsion angles, and the precise spatial arrangement of all atoms, including the absolute stereochemistry of chiral centers anton-paar.comwikipedia.org.

For this compound, obtaining a high-quality single crystal is the prerequisite for X-ray crystallographic analysis. If a suitable crystal of this compound or one of its co-crystals (e.g., with a heavy atom derivative to aid phase determination) can be grown, X-ray diffraction data would be collected. The diffraction pattern, which is unique to the crystal's atomic arrangement, is then used to reconstruct an electron density map. From this map, the positions of individual atoms can be precisely determined, yielding a complete 3D molecular structure. This would unequivocally confirm the connectivity established by NMR and MS, and definitively assign the absolute configuration of all stereocenters in this compound, providing the most robust evidence for its chemical identity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying and characterizing the functional groups present within a molecule. These techniques exploit the unique vibrational modes of chemical bonds, providing a fingerprint of the molecular structure.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations (stretching and bending). Specific functional groups absorb at characteristic frequencies. For this compound (CHO), the expected FT-IR spectrum would show distinct absorption bands corresponding to its hydroxyl, ketone, and alkene functionalities, as well as various C-H vibrations.

Raman Spectroscopy: Raman spectroscopy, complementary to FT-IR, measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. Bonds with high symmetry and strong covalent character, such as C=C and C-C stretches, often show strong Raman signals.

Based on the known structure of this compound, the following characteristic vibrational bands would be expected:

Table 1: Expected Vibrational Bands for this compound (FT-IR and Raman Spectroscopy)

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Description of Vibration |

| O-H (Hydroxyl) | 3600-3200 (broad, strong) | 3600-3200 (weak) | O-H stretching |

| C=O (Ketone) | 1725-1705 (strong) | 1720-1700 (strong) | C=O stretching |

| C=C (Alkene) | 1680-1620 (variable) | 1670-1600 (medium-strong) | C=C stretching |

| C-H (Aliphatic) | 2980-2850 (strong) | 2980-2850 (strong) | C-H stretching |

| C-O (Alcohol) | 1200-1000 (strong) | 1200-1000 (medium) | C-O stretching |

| C-H (Alkene) | 3080-3010 (weak) | 3080-3010 (weak) | C-H stretching (sp2) |

Note: These are expected values based on typical functional group correlations. Actual experimental data may show slight variations depending on molecular environment and intermolecular interactions.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment of this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to study chiral molecules, providing insights into their absolute configuration, conformation, and electronic transitions. Given that this compound possesses multiple chiral centers, as indicated by its (S) configurations in the IUPAC name, it is an optically active compound. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum plots the differential absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. Chiral chromophores (light-absorbing groups in a chiral environment) will exhibit Cotton effects (positive or negative bands) in their CD spectra. The sign and magnitude of these Cotton effects are sensitive to the absolute configuration and conformation of the molecule.

For this compound, the ketone (C=O) and alkene (C=C) groups serve as intrinsic chromophores. The n→π* transition of the ketone group, typically observed around 280-300 nm, and the π→π* transition of the alkene group, usually in the 200-250 nm region, would be expected to show Cotton effects in the CD spectrum. The sign of these Cotton effects can be correlated with the chirality of the surrounding steroid framework and the specific configuration of the chiral centers adjacent to these chromophores.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD curves exhibit Cotton effects (changes in optical rotation) near the absorption bands of chiral chromophores. The shape (e.g., positive or negative Cotton effect) and magnitude of the ORD curve provide information about the absolute configuration and conformational preferences of the chiral molecule.

For this compound, the presence of eight stereocenters (3S, 5S, 6S, 8S, 10S, 13S, 14S, 17S) ensures its optical activity. nih.gov CD and ORD would be employed to:

Confirm the presence of chirality.

Correlate the observed Cotton effects with the known absolute configurations, especially around the ketone and alkene chromophores.

Potentially deduce conformational preferences in solution by analyzing the shape and intensity of the CD/ORD bands.

Table 2: Expected CD/ORD Characteristics for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Information Provided by CD/ORD |

| Ketone (C=O) | n→π | 280-300 | Absolute configuration of adjacent chiral centers, conformation of the ring containing the ketone. |

| Alkene (C=C) | π→π | 200-250 | Absolute configuration of the ring system, particularly around the double bond. |

| Steroid Skeleton | σ→σ* (indirect) | Below 200 (far-UV) | Overall conformational rigidity and chirality of the polycyclic system. |

Note: The specific signs and magnitudes of Cotton effects in CD/ORD spectra are highly dependent on the exact molecular environment and conformation. Experimental data would be necessary for precise interpretation.

Advanced Analytical Methodologies for Asterone Detection and Quantification in Research Matrices

Chromatographic Separation Techniques for Asterone (HPLC, UPLC, GC)

Chromatographic techniques are foundational for separating and purifying this compound from complex mixtures, enabling its subsequent detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely utilized for the analysis of non-volatile or thermally unstable organic compounds, which is highly relevant for a steroid like this compound elgalabwater.comchemyx.com. Gas Chromatography (GC) can also be employed, particularly if this compound can be derivatized to a volatile form. These methods leverage differential interactions between the analyte and a stationary phase, driven by a mobile phase, to achieve separation who.int.

Method Development and Optimization for this compound Purity and Impurity Profiling

Method development for this compound using HPLC or UPLC involves careful selection and optimization of various parameters to achieve optimal resolution, sensitivity, and selectivity for this compound and its potential impurities or degradation products. Key parameters include the choice of stationary phase (e.g., C18, C8, or specialized phases), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with modifiers), flow rate, column temperature, and detection wavelength chemyx.com. Given this compound's structure with a ketone group and a double bond, UV detection is a common and effective choice, typically in the range of 200-250 nm.

Optimization aims to ensure baseline separation of this compound from co-eluting compounds and impurities, adequate peak shape, and reproducible retention times. This iterative process often involves adjusting mobile phase polarity, pH (if ionizable groups are present, though less critical for a neutral steroid like this compound), and gradient profiles. Method validation, encompassing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is crucial to ensure the reliability of the developed method for purity and impurity profiling chemyx.com.

Table 1: Illustrative HPLC Parameters for this compound Purity and Impurity Profiling

| Parameter | Typical Range/Setting | Optimization Consideration |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Stationary phase chemistry and particle size for desired retention and efficiency. |

| Mobile Phase A | Water with 0.1% Formic Acid | Enhances peak shape and ionization for MS coupling. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent strength for elution and separation. |

| Flow Rate | 0.2 - 0.5 mL/min | Affects run time, back pressure, and resolution. UPLC typically uses higher flow rates. |

| Column Temperature | 30 - 45 °C | Influences retention, selectivity, and peak shape. |

| Injection Volume | 1 - 10 µL | Dependent on sample concentration and desired sensitivity. |

| Detection Wavelength | 205 nm (UV) | Optimal for chromophores like the ketone and double bond in this compound. |

| Gradient Program | Variable | Tailored to separate this compound from structurally similar impurities and matrix components. |

Chiral Chromatography for Enantiomeric Purity Analysis of this compound

This compound, with its complex steroidal structure, possesses multiple chiral centers smolecule.comnih.gov. The biological activity of chiral compounds can differ significantly between enantiomers, making the analysis of enantiomeric purity critical in research slideshare.net. Chiral chromatography, primarily chiral HPLC, is indispensable for separating the enantiomers of this compound. This technique utilizes chiral stationary phases (CSPs) that selectively interact with one enantiomer over the other, forming transient diastereomeric complexes sigmaaldrich.comphenomenex.com.

Common CSPs for steroid separation include polysaccharide-based phases (e.g., cellulose or amylose derivatives), macrocyclic antibiotic phases, or Pirkle-type phases slideshare.netphenomenex.com. Method development for chiral separation involves careful selection of the CSP, mobile phase composition (often non-polar solvents like hexane/isopropanol for normal phase, or aqueous organic mixtures for reversed phase), and temperature to achieve baseline resolution of the this compound enantiomers. The principles governing chiral separation involve the formation of diastereomeric complexes in a chromatographic equilibrium, where differential chiral interactions are maximized sigmaaldrich.com.

Table 2: Illustrative Chiral HPLC Parameters for this compound Enantiomeric Purity Analysis

| Parameter | Typical Range/Setting | Optimization Consideration |

| Chiral Column | Polysaccharide-based (e.g., Chiralpak AD-H) | Specificity for steroid enantiomers. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Adjust ratio for selectivity and retention. Often normal phase. |

| Flow Rate | 0.5 - 1.0 mL/min | Affects run time and resolution. |

| Column Temperature | 25 °C | Temperature can significantly influence enantiomeric resolution. |

| Detection Wavelength | 205 nm (UV) | As for achiral HPLC, suitable for this compound's chromophores. |

Quantitative Mass Spectrometry for this compound Analysis in Biological Research Samples

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the detection and quantification of compounds, making it particularly valuable for analyzing this compound in complex biological research samples, such as those from in vitro (e.g., cell cultures) and ex vivo (e.g., tissue homogenates) studies lancashire.ac.ukcreative-proteomics.com. The ability of MS to differentiate compounds based on their mass-to-charge ratio (m/z) provides high specificity, especially when coupled with chromatographic separation chemyx.com.

LC-MS/MS and GC-MS for Trace Analysis and Metabolic Profiling of this compound in In Vitro and Ex Vivo Studies

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for trace analysis and metabolic profiling of this compound. LC-MS/MS is the preferred method for non-volatile and thermally labile compounds like this compound, offering superior sensitivity and selectivity for complex biological matrices creative-proteomics.comchromatographyonline.comchromatographyonline.com. The LC component separates this compound from matrix interferences, while the MS/MS component provides highly specific detection through multiple reaction monitoring (MRM) lancashire.ac.uk. MRM involves selecting a precursor ion (molecular ion of this compound) and monitoring its characteristic fragment ions, significantly reducing background noise and enhancing detection limits for trace analysis chromatographyonline.comchromatographyonline.com.

GC-MS is suitable if this compound can be derivatized to increase its volatility and thermal stability. It is often used for the identification of unknown volatile components based on mass fragmentation patterns lancashire.ac.uk. For metabolic profiling, both LC-MS/MS and GC-MS can be used to identify and quantify this compound and its metabolites, providing insights into its biotransformation pathways in biological systems creative-proteomics.comnih.govfrontiersin.org. Untargeted metabolomics approaches using UHPLC-MS/MS have been successfully applied to analyze metabolic profiles in complex biological samples, identifying thousands of metabolites frontiersin.org.

Table 3: Illustrative LC-MS/MS Parameters for this compound Trace Analysis

| Parameter | Typical Range/Setting | Optimization Consideration |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Fast separation for high-throughput analysis. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Gradient elution optimized for this compound retention and separation from matrix. |

| Ionization Mode | Electrospray Ionization (ESI) Positive | Common for steroids; protonated molecular ion [M+H]+ expected. |

| MS/MS Transition 1 | Precursor m/z -> Fragment 1 m/z | Most abundant and specific transition for quantification. |

| MS/MS Transition 2 | Precursor m/z -> Fragment 2 m/z | Secondary transition for confirmation and increased confidence. |

| Collision Energy | Optimized for each transition | Ensures efficient fragmentation and high signal intensity. |

| Dwell Time | 50 - 100 ms per transition | Affects sensitivity and number of transitions monitored. |

| Source Temperature | 300 - 350 °C | Ensures efficient desolvation and ionization. |

Isotope Dilution Mass Spectrometry for Absolute Quantification of this compound

Isotope Dilution Mass Spectrometry (IDMS) is regarded as a primary method for absolute quantification due to its high accuracy and precision, making it ideal for the definitive measurement of this compound in research applications osti.govup.ac.zaontosight.airsc.orgbritannica.com. The principle of IDMS involves adding a precisely known amount of an isotopically enriched analogue of this compound (a "spike") to the sample osti.govontosight.ai. This isotopically labeled this compound behaves identically to the endogenous this compound throughout the sample preparation and analysis, compensating for any matrix effects or analyte losses during the process up.ac.zaontosight.ai.

After equilibration of the spike with the naturally occurring this compound, the altered isotopic ratio of the mixture is measured by mass spectrometry osti.govrsc.org. By comparing the ion intensities of the natural this compound and its isotopically labeled counterpart, the absolute concentration of this compound in the original sample can be calculated with high confidence ontosight.ai. This method is particularly advantageous for trace analysis in complex biological matrices where conventional external calibration might be susceptible to matrix effects ontosight.aibritannica.com.

Table 4: Illustrative Isotope Dilution Mass Spectrometry Parameters for this compound Quantification

| Parameter | Typical Setting/Consideration | Advantages for this compound Quantification |

| Internal Standard | Deuterated this compound (e.g., this compound-dX) | Chemically identical, different mass, compensates for matrix effects. |

| Concentration of Spike | Known, precise | Essential for accurate calculation of original analyte concentration. |

| Equilibration Time | Sufficient for complete mixing | Ensures homogeneous distribution of spike throughout the sample. |

| MS Mode | Selected Ion Monitoring (SIM) or MRM | Monitors specific ions for natural and labeled this compound. |

| Isotopic Ratio Measurement | High-resolution MS or accurate quadrupole MS | Precise measurement of the ratio of natural to labeled this compound. |

Spectrophotometric and Spectrofluorometric Assays for this compound Quantification in Research Assays

While chromatographic and mass spectrometric methods offer high specificity and sensitivity, spectrophotometric and spectrofluorometric assays can provide simpler, often higher-throughput alternatives for this compound quantification in certain research contexts, particularly for routine screening or when high specificity is not the primary concern.

Given this compound's chemical structure, which includes a ketone group and a double bond within its steroidal backbone, it possesses chromophores that absorb light in the ultraviolet (UV) region. Therefore, UV-Vis spectrophotometry can be employed for its quantification. This method relies on the Beer-Lambert law, where the absorbance of light at a specific wavelength is directly proportional to the concentration of this compound in solution. A calibration curve is generated using known concentrations of this compound, and the absorbance of unknown samples is then measured to determine their concentration who.int. This technique is generally rapid and cost-effective but can suffer from interference from other UV-absorbing compounds in complex matrices.

Spectrofluorometric assays could potentially be applied if this compound itself exhibits native fluorescence or if it can be derivatized to a fluorescent compound. While not explicitly indicated by its basic structure, some steroids or their derivatives can be fluorescent. If applicable, this method offers higher sensitivity than UV-Vis spectrophotometry due to the lower background signal. It involves exciting the molecule at one wavelength and measuring the emitted light at a longer wavelength. However, the applicability of spectrofluorometry for this compound would depend on its specific photophysical properties or the availability of suitable fluorescent derivatization reagents. Both spectrophotometric and spectrofluorometric methods are valuable for rapid quantification in research assays, especially for high-throughput screening, but their specificity is generally lower compared to MS-based techniques.

Table 5: Illustrative Spectrophotometric Parameters for this compound Quantification

| Parameter | Typical Setting/Consideration | Application/Limitation |

| Detection Principle | UV-Vis Absorbance | Direct quantification based on chromophores in this compound. |

| Wavelength (λmax) | ~205-240 nm | Determined by this compound's specific UV absorption maximum. |

| Solvent | UV-transparent (e.g., Methanol, Ethanol) | Must not absorb at the measurement wavelength. |

| Calibration Curve | 5-7 points, known concentrations | Establishes linearity between absorbance and concentration. |

| Sample Preparation | Simple dilution, filtration | Less complex than chromatographic methods, but matrix interference is a concern. |

| Interference | Other UV-absorbing compounds | Requires relatively clean samples or specific extraction steps. |

Development of High-Throughput Screening Assays for this compound and its Derivatives in Academic Research Settings

High-Throughput Screening (HTS) is a pivotal approach in modern drug discovery, widely adopted by both pharmaceutical industries and academic research institutions to rapidly assess the biological or biochemical activity of a vast number of compounds. mdpi.combmglabtech.com For compounds like this compound and its derivatives, HTS offers an efficient strategy to identify novel biological modulators or effectors against specific targets. mdpi.com

The development of HTS assays for this compound would typically involve several critical steps, emphasizing miniaturization, automation, and rapid readout capabilities. bmglabtech.comdomainex.co.uk Given this compound's reported biological activities, such as anticancer and antimicrobial properties, HTS assays could be designed as follows:

Target Identification and Validation: This initial phase involves identifying specific molecular targets (e.g., enzymes, receptors, or cellular pathways) that this compound or its derivatives are hypothesized to interact with, based on preliminary research or structural insights.

Assay Design and Development: Assays are meticulously developed to measure the compound's activity against the chosen target. For this compound, this could involve:

Biochemical Assays: These might measure the inhibition or activation of purified enzymes or protein-ligand binding, relevant to this compound's potential antimicrobial or hormonal activities. smolecule.comresearchgate.net

Cell-Based Assays: Given its anticancer properties, cell-based assays could evaluate this compound's impact on cell proliferation, viability, apoptosis, or specific signaling pathways in cancer cell lines. smolecule.comresearchgate.netnih.gov

Miniaturization and Automation: To achieve high throughput, assays are miniaturized to microliter volumes (e.g., 384- or 1536-well plates), enabling the automated testing of thousands to hundreds of thousands of compounds daily. mdpi.combmglabtech.comdomainex.co.uk Robotic liquid handling systems and plate readers are integral to this process, facilitating rapid sample preparation, reagent addition, incubation, and detection. bmglabtech.com

Compound Management and Library Screening: Academic research often leverages diverse compound libraries, including natural product collections like those from which this compound is derived, or synthetic derivatives. bmglabtech.comsickkids.ca These libraries are screened against the developed assays to identify "hits" – compounds exhibiting the desired biological activity.

Data Acquisition and Hit Identification: High-speed detection technologies (e.g., fluorescence, luminescence, absorbance) are used to quantify assay responses. bmglabtech.comdomainex.co.uk Initial "primary screens" identify potential hits, which then undergo more precise "secondary screening" to confirm activity and determine potency (e.g., IC50 values). mdpi.com

Academic institutions frequently utilize specialized core facilities that provide access to the expensive infrastructure and expertise required for HTS, making this powerful technology accessible for diverse research projects. bmglabtech.comsickkids.ca Public repositories like PubChem also serve as crucial platforms for sharing and accessing HTS assay data, facilitating broader research efforts. nih.gov

Table 1: Hypothetical High-Throughput Screening Results for this compound and Select Derivatives

| Compound | Target Pathway/Enzyme | Assay Type | Observed Activity (IC50/EC50) | Hit Status |

| This compound | Cancer Cell Line A | Cell Viability | 15 µM | Hit |

| This compound | Bacterial Enzyme X | Biochemical | 2.5 µM | Hit |

| Derivative A | Cancer Cell Line A | Cell Viability | 8 µM | Potent Hit |

| Derivative B | Bacterial Enzyme X | Biochemical | >100 µM | Inactive |

| Derivative C | Hormone Receptor Y | Cell-based | 500 nM | Hit |

Chemometric and Bioinformatic Approaches for this compound Data Analysis

The complex datasets generated from research on this compound, particularly from HTS and other advanced analytical methodologies, necessitate sophisticated data analysis techniques. Chemometrics and bioinformatics provide the mathematical, statistical, and computational frameworks to extract meaningful insights from these data.

Chemometric Approaches for this compound Data Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data, allowing for the analysis of complex datasets, identification of patterns and trends, and development of predictive models. numberanalytics.comresearchgate.net In the context of this compound research, chemometric approaches are invaluable for:

Data Preprocessing and Quality Improvement: Analytical data, such as spectroscopic (e.g., NMR, MS) or chromatographic profiles of this compound and its derivatives, often contain noise or variability. Chemometric techniques like standardization, normalization, and outlier detection are crucial for cleaning and preparing data for subsequent analysis, ensuring accuracy and reliability. numberanalytics.comeigenvector.comspectroscopyonline.com

Exploratory Data Analysis and Pattern Recognition:

Principal Component Analysis (PCA): PCA is a widely used chemometric tool for dimensionality reduction and visualizing patterns in high-dimensional data. numberanalytics.comeigenvector.com For this compound, PCA could be applied to spectroscopic data to identify structural similarities or differences among various derivatives, or to HTS results to group compounds based on their activity profiles. eigenvector.comspectroscopyonline.com It can also help detect outliers in synthesis batches or natural extracts. eigenvector.com

Cluster Analysis: This technique can group this compound derivatives based on their physicochemical properties or biological activities, revealing natural classifications within a compound library.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): Chemometric methods like Partial Least Squares (PLS) regression are fundamental for building predictive models. numberanalytics.comresearchgate.net For this compound, QSAR models could correlate structural descriptors of its derivatives with their observed biological activities (e.g., anticancer potency, antimicrobial efficacy from HTS data). This allows for the prediction of activity for newly synthesized or identified derivatives, guiding lead optimization efforts. researchgate.net

Table 2: Illustrative Chemometric Applications in this compound Research

| Chemometric Technique | Application in this compound Research | Expected Outcome |

| Principal Component Analysis (PCA) | Analysis of NMR spectra of this compound derivatives | Identification of structural variations and purity assessment. eigenvector.comspectroscopyonline.com |

| Partial Least Squares (PLS) Regression | Correlation of molecular descriptors with anticancer activity | Predictive models for designing more potent this compound derivatives. numberanalytics.comresearchgate.net |

| Hierarchical Clustering | Grouping of this compound derivatives by antimicrobial spectrum | Identification of activity clusters for targeted development. |

Bioinformatic Approaches for this compound Data Analysis

Bioinformatics applies computational tools and statistical methods to analyze large biological datasets, particularly those generated from high-throughput experiments. amazon.combioinformatics.org For this compound, bioinformatic approaches complement chemometrics by providing insights into its biological mechanisms and effects:

Analysis of High-Throughput Biological Data:

Genomic Data Analysis: If this compound's mechanism involves gene regulation, bioinformatics can analyze RNA sequencing (RNA-Seq) data to identify differentially expressed genes in cells treated with this compound. This can reveal the cellular pathways affected by the compound, providing insights into its anticancer or antimicrobial mechanisms. amazon.combioinformatics.orgdiag4zoo.fr

Proteomic Data Analysis: Mass spectrometry-based proteomics can identify proteins whose expression or modification levels are altered by this compound. Bioinformatic tools are then used to identify protein networks, pathways, and potential protein targets of this compound. bioinformatics.org

Pathway and Network Analysis: Once differentially expressed genes or proteins are identified, bioinformatics tools can map these to known biological pathways (e.g., KEGG, Reactome). This helps to understand how this compound perturbs cellular processes, providing a systems-level view of its biological effects.

Machine Learning in Biological Activity Prediction: Machine learning algorithms, such as support vector machines (SVMs) or neural networks, are increasingly used in bioinformatics to analyze high-throughput biological data. amazon.com For this compound, these could be employed to:

Classify compounds as active or inactive based on complex biological assay data. amazon.com

Predict the biological activity of novel this compound derivatives based on their gene expression profiles or other biological signatures. amazon.com

Identify molecular signatures (e.g., specific gene sets) associated with this compound's therapeutic effects or potential off-target activities. amazon.combioinformatics.org

Integration with Public Databases: Bioinformatics plays a crucial role in integrating this compound-related data with vast public biological databases (e.g., NCBI Gene, UniProt, ChEMBL). This allows for comparative analysis, identification of known biological targets, and leveraging existing knowledge to accelerate research.

The synergistic application of chemometric and bioinformatic methodologies is essential for a holistic understanding of this compound's chemical properties, its interactions with biological systems, and the rational design of more effective derivatives in academic research.

Computational and Theoretical Chemistry Approaches in Asterone Research

Molecular Docking and Dynamics Simulations for Asterone-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when bound to a larger molecule (receptor), typically a protein. This method aims to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's binding site. Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems, providing insights into the stability of ligand-receptor complexes and conformational changes over time.

While comprehensive, detailed molecular docking and dynamics simulations specifically centered on this compound (CID 162272) are not widely published in readily accessible literature, some studies allude to its investigation. For instance, in research concerning compounds isolated from Aster tataricus, "this compound" was mentioned in the context of molecular docking studies, revealing interactions with specific amino acid residues like His263 in a target protein. nih.gov This suggests that this compound, or closely related compounds sharing its name, has been subjected to such analyses to understand its binding mechanisms.

The application of molecular docking and dynamics to this compound would typically involve:

Target Identification: Identifying potential biological targets (e.g., enzymes, receptors) that this compound might interact with, based on its chemical structure and known biological activities of similar natural products.

Ligand and Receptor Preparation: Generating 3D structures of this compound and the target protein, including energy minimization and protonation states.

Docking Algorithms: Using algorithms (e.g., AutoDock, Glide) to sample various binding poses of this compound within the receptor's active site and score them based on predicted binding affinity.

Molecular Dynamics Simulations: Performing MD simulations on the most promising docked complexes to assess their stability, identify key dynamic interactions, and refine binding free energy calculations. This can reveal how this compound's interaction with a target might evolve over time, considering the flexibility of both the ligand and the protein. nih.gov

Such simulations can provide crucial information on the most probable binding modes, the strength of interactions, and the residues involved in binding, which are essential for understanding this compound's mechanism of action or for guiding further experimental validation.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical (QC) calculations apply the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations provide a deeper understanding of this compound's intrinsic molecular characteristics, which are fundamental to its chemical behavior and biological activity.

For this compound, QC calculations can determine:

Electronic Structure: This includes molecular orbitals (e.g., HOMO, LUMO), charge distribution, and electrostatic potential maps. These properties are critical for understanding how this compound might engage in electron transfer, nucleophilic or electrophilic reactions, and non-covalent interactions. nih.gov

Geometric Parameters: Optimized 3D structures, bond lengths, bond angles, and dihedral angles, providing a precise representation of this compound's conformation. aspbs.com

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra, which can aid in the experimental characterization and identification of this compound. nih.gov

Reactivity Descriptors: Calculation of parameters like ionization potential, electron affinity, and chemical hardness/softness, which offer insights into this compound's likely reaction pathways and stability. nih.gov For instance, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate a molecule's reactivity. aspbs.com

Thermodynamic Properties: Determination of electronic energy, enthalpy, and Gibbs free energy, which are important for understanding reaction energetics. nih.gov

While specific detailed quantum chemical studies focusing solely on this compound's electronic structure and reactivity are not extensively documented in general searches, the use of "computational calculations" for determining the absolute configurations of natural products, including those mentioned alongside "this compound," is a common practice in phytochemistry. nih.gov This suggests that basic quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, would be employed to elucidate this compound's structure and properties. These calculations are essential for accurately describing the molecule's behavior at an atomic level. mdpi.commeilerlab.org

In Silico Prediction of this compound's Biological Activities and Interaction Networks in Research Models

In silico prediction of biological activities leverages computational tools to forecast a compound's potential effects and its interactions within complex biological systems. This approach is invaluable for prioritizing compounds for experimental testing and for understanding the broader impact of a molecule like this compound.

For this compound, in silico predictions would typically involve:

Target Prediction: Using databases and algorithms to identify potential protein targets for this compound based on its structural similarity to known active compounds or through reverse docking.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Predicting pharmacokinetic properties crucial for drug-likeness and safety. This involves assessing factors like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. While specific ADMET data for this compound is not readily available, such predictions are standard for natural product research. nih.gov

Biological Activity Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms trained on large datasets of known compounds to predict various biological activities (e.g., anti-inflammatory, antioxidant, antimicrobial). nih.govchemrxiv.org

Interaction Network Analysis: Constructing molecular interaction networks to visualize and analyze how this compound might modulate cellular pathways. This involves integrating predicted target interactions with known protein-protein interaction databases to understand the compound's potential impact on biological systems. Tools like Cytoscape can be used for visualizing such networks. nih.govnih.gov This can highlight key pathways involved in specific biological processes and identify potential drug targets. nih.gov

These in silico predictions can accelerate the research process by narrowing down the vast chemical space to focus on this compound's most promising biological effects and the mechanisms underlying them.

Cheminformatics and Machine Learning Approaches for this compound Library Design and Virtual Screening

Cheminformatics and machine learning (ML) are powerful tools for managing, analyzing, and extracting insights from chemical data. When applied to this compound, these approaches can facilitate the design of novel this compound derivatives and enable efficient virtual screening campaigns.

Key applications include:

Chemical Space Exploration: Analyzing this compound's scaffold to identify chemically diverse but structurally related compounds that could be synthesized or sourced. Cheminformatics tools can help enumerate possible derivatives and explore the chemical space around this compound.

This compound Library Design: Utilizing computational methods to design focused libraries of this compound analogues with optimized properties. This involves identifying key structural features of this compound responsible for desired activities and systematically modifying them.

Virtual Screening (VS): Rapidly screening large databases of compounds (including this compound and its potential analogues) against specific biological targets in silico. VS methods, including ligand-based and structure-based approaches, aim to identify compounds with a high likelihood of binding to a target. chemrxiv.orgmdpi.com

Ligand-based VS: Uses information about known active compounds (e.g., this compound's structure) to identify new actives, often through similarity searching or QSAR models. chemrxiv.org

Structure-based VS: Relies on the 3D structure of the target protein (as discussed in molecular docking) to identify compounds that fit well into the binding site.

Machine Learning in VS: ML algorithms (e.g., Artificial Neural Networks, Support Vector Machines, Random Forests) are increasingly integrated into virtual screening workflows to build predictive models from chemical descriptors and biological activity data. nih.govchemrxiv.org These models can predict the activity of new compounds, significantly improving the efficiency and accuracy of screening large chemical libraries. chemrxiv.org Deep learning methods, in particular, have shown significant improvements in enrichment rates for virtual screening.

These cheminformatics and machine learning approaches can dramatically accelerate the discovery of new this compound-based compounds with enhanced or novel biological activities.

Development of Predictive Models for this compound's Biological Responses in Research Systems

The development of predictive models for this compound's biological responses involves creating computational frameworks that can forecast how this compound will behave in various research systems, from cellular assays to in vivo models. These models are built upon integrated computational and experimental data.

This section focuses on:

Quantitative Structure-Activity Relationship (QSAR) Models: Building mathematical models that correlate this compound's chemical structure (represented by molecular descriptors) with its observed biological activities. QSAR models allow for the prediction of activity for new, untested this compound derivatives. chemrxiv.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing models to predict this compound's absorption, distribution, metabolism, and excretion (pharmacokinetics) and its concentration-dependent effects on biological systems (pharmacodynamics). These models are crucial for understanding the time course of this compound's action and its effective concentrations.

Systems Biology Models: Integrating this compound's predicted interactions with broader biological networks to simulate its effects on complex cellular processes or disease pathways. This can involve network pharmacology approaches to identify multi-target effects. nih.gov

Machine Learning for Response Prediction: Employing advanced ML techniques to build highly accurate predictive models for complex biological responses, such as efficacy in specific disease models or the modulation of particular biomarkers. These models can learn from large datasets of experimental observations and identify subtle patterns that traditional methods might miss.

The ultimate goal of these predictive models is to provide a robust in silico framework for understanding this compound's biological potential, guiding experimental design, and potentially accelerating its translation from research to application.

Pre-clinical and in Vitro Research Applications of Asterone As a Chemical Probe

Asterone as a Tool for Probing Fundamental Biological Processes

Chemical probes are widely employed to interrogate fundamental biological processes, allowing researchers to understand the functions of specific proteins and their roles within living cells icr.ac.uk. These probes offer advantages over traditional genetic approaches, particularly for studying multifunctional proteins, protein complexes, or protein families febs.org. They can be applied to biological systems in a defined manner concerning concentration, time of onset, and duration of exposure febs.org.

Evaluation of this compound in Specific In Vitro and Ex Vivo Disease Models (e.g., cellular models of neurodegeneration, infection, or oncology)

In vitro and ex vivo disease models are indispensable for studying disease mechanisms and evaluating potential therapeutic compounds. These models include 2D monolayer cultures, 3D organoids, organ-on-chips, and bioengineered 3D tissue models, which aim to recapitulate the cellular diversity, structural organization, and functional properties of native human tissues mdpi.comfrontiersin.orgnih.gov. Such models are used across various disease areas, including neurodegeneration, infection, and oncology, to investigate pathogen effects, neuroinflammation, and to identify therapeutic targets mdpi.comfrontiersin.orgpasteur.fr.

While Aster tataricus, a plant from which this compound has been isolated, has been reported to possess various pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects nih.gov, specific detailed studies evaluating isolated this compound as a chemical probe in defined in vitro or ex vivo cellular models of neurodegeneration, infection, or oncology are not widely reported in the provided information. Research on Aster tataricus extracts suggests potential biological relevance, but direct evidence of this compound's application as a chemical probe in these specific disease models is limited.

Utilization of this compound in Phenotypic Screening Campaigns for Novel Research Target Identification

Phenotypic screening involves observing changes in biological function triggered by small molecules, often in a target-agnostic manner, to identify compounds that affect pathophysiology biocompare.compharmafeatures.com. This approach is crucial for novel research target identification, especially when the underlying disease mechanism is not fully understood pharmafeatures.com. High-content imaging and various assay platforms are integrated to enable large-scale, automated screening biocompare.comdiscoveryontarget.com.

Although phenotypic screening is a powerful strategy in drug discovery, and has led to the identification of important therapies pharmafeatures.com, specific instances or detailed findings regarding the utilization of this compound in phenotypic screening campaigns for novel research target identification are not detailed in the provided search results.

Development of this compound-Based Chemical Tools for Live-Cell Imaging and Target Engagement Studies

Live-cell imaging and target engagement studies are critical for understanding the kinetics and dynamics of drug action, allowing for direct visualization and quantification of small molecule interactions with their intended protein targets within living cells and whole organisms nih.govnih.gov. Techniques such as fluorescence anisotropy imaging and cellular thermal shift assay (CETSA) are employed to measure target engagement without modifying the protein target or the small molecule nih.govnih.gov. These methods provide subcellular resolution and real-time analysis of target abundance and binding affinities nih.govcellarisbio.com.

There is no specific information available in the provided search results detailing the development or application of this compound-based chemical tools for live-cell imaging or target engagement studies.

Investigation of this compound's Effects on Organismal Physiology in Non-Human Model Organisms (e.g., C. elegans, Drosophila, zebrafish)

Non-human model organisms such as Caenorhabditis elegans (C. elegans), Drosophila melanogaster (fruit fly), and zebrafish are widely used in biomedical research due to their genetic amenability, short lifespans, high fecundity, and suitability for high-throughput screenings nih.govmdpi.comzeclinics.com. These models are valuable for studying fundamental biological processes, genetic disorders, neurodevelopment, and various disease phenotypes, including neurodegenerative diseases nih.govmdpi.comembopress.orgnih.gov. Their transparency (e.g., C. elegans and zebrafish embryos) allows for real-time cellular observations and in vivo imaging mdpi.comzeclinics.com.

Despite the extensive use of these model organisms in research, specific investigations into this compound's effects on their organismal physiology are not detailed in the provided search results.

Future Directions and Emerging Research Avenues for Asterone

Integration of Asterone Research with Systems Biology and Multi-Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of this compound research with systems biology and multi-omics technologies represents a crucial future direction for a holistic understanding of its mechanisms of action and biological impact. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive datasets that reveal intricate biological processes and interactions. nih.gov By simultaneously analyzing these diverse molecular layers, researchers can gain deeper insights into how this compound influences cellular pathways, gene expression, protein function, and metabolic profiles. nih.gov

This integrative strategy allows for the construction of systems biology models that capture the dynamic interplay between various biological processes, moving beyond reductionist views of individual molecular layers. nih.govfrontiersin.org For instance, correlating this compound's presence or effects with changes in genomic sequences, RNA expression (transcriptomics), protein abundance (proteomics), and metabolite concentrations (metabolomics) can elucidate its precise molecular targets and downstream biological consequences. Advanced computational tools, including machine learning algorithms, are essential for processing and interpreting these complex multi-omics datasets, enabling tasks such as dimension reduction, clustering, and the inference of biological networks. scilifelab.se Such integration can facilitate the identification of novel biomarkers related to this compound's activity or potential therapeutic applications, and help in understanding its impact on complex biological systems. scilifelab.se

Exploration of Novel Bioactive this compound Derivatives through Synthetic Biology and Directed Evolution

The exploration of novel bioactive this compound derivatives through synthetic biology and directed evolution holds significant promise for developing compounds with enhanced or tailored biological activities. This compound's steroidal structure allows for various chemical modifications, such as oxidation, reduction, and hydrolysis, to yield different derivatives with altered biological activity and interaction profiles. smolecule.com Synthetic biology, which involves the design and construction of new biological systems, offers a powerful framework for engineering microorganisms or cellular factories to produce this compound or its derivatives. numberanalytics.comnih.gov

Directed evolution, a key technology within synthetic biology, provides a systematic approach to create biomolecules with desired properties through iterative cycles of mutation, selection, and amplification. numberanalytics.comnih.govosti.gov This methodology can be applied to biosynthetic pathways involved in this compound production or modification, allowing for the generation of diverse libraries of this compound analogs. Subsequent high-throughput screening of these libraries can identify derivatives with improved potency, selectivity, or novel bioactivities, such as enhanced anticancer or antimicrobial properties. numberanalytics.commdpi.com The integration of machine learning algorithms with directed evolution can further accelerate this process by predicting the fitness of new variants, identifying optimal mutation sites, and designing more effective libraries, thereby intelligently navigating the vast chemical space of potential this compound derivatives. numberanalytics.com This approach could overcome challenges related to the scalability and sustainable sourcing of naturally occurring asterosaponins and their aglycones like this compound. mdpi.com

Advancements in Methodologies for this compound Research (e.g., novel analytical techniques, advanced synthetic strategies, high-throughput platforms)

Advancements in research methodologies are critical for pushing the boundaries of this compound science.

Novel Analytical Techniques : The precise characterization and quantification of this compound and its metabolites in complex biological matrices require sophisticated analytical techniques. While general analytical methods are used for chemical characterization, future advancements may include more sensitive and specific spectroscopic methods (e.g., advanced NMR, high-resolution mass spectrometry) and chromatographic techniques (e.g., UHPLC-MS/MS) for detailed structural elucidation and quantitative analysis of trace amounts in biological samples. Techniques for predicting collision cross-section values can also aid in identification and characterization. uni.lu

Advanced Synthetic Strategies : The efficient and selective synthesis of this compound and its diverse derivatives is paramount for comprehensive biological evaluation and potential development. Advanced synthetic strategies, such as retrosynthetic analysis, allow chemists to systematically plan complex organic syntheses by breaking down target molecules into simpler, readily available precursors. unizar.esprinceton.eduelsevier.com The development of novel catalytic reactions, stereoselective synthesis methods, and flow chemistry approaches could enable more sustainable and scalable production of this compound and its analogs, overcoming limitations of traditional multi-step synthesis. unizar.essteeronresearch.com

High-Throughput Platforms : The screening of large libraries of this compound derivatives for biological activity necessitates the development and application of high-throughput screening (HTS) platforms. These platforms enable rapid assessment of compound effects on various cellular targets or disease models, significantly accelerating the discovery of new bioactive molecules. nih.govosti.gov Automation and miniaturization, coupled with advanced data analysis, will be crucial for efficiently processing the vast amounts of data generated from such screens.

Collaborative and Interdisciplinary Research Opportunities in this compound Science

Collaborative and interdisciplinary research is increasingly vital for addressing complex scientific challenges, including those related to this compound. mdpi.cominformingscience.orgresearchgate.net Future research in this compound science will benefit significantly from integrating expertise across various disciplines. For instance, chemists specializing in steroid synthesis can collaborate with biologists studying marine natural products, pharmacologists investigating drug mechanisms, and computational scientists developing predictive models. mdpi.comresearchgate.net

These collaborations foster the exchange of diverse ideas and methodologies, leading to novel perspectives and innovative solutions that might not emerge from single-discipline approaches. mdpi.comresearchgate.net Interdisciplinary teams can tackle complex problems such as elucidating the full biosynthetic pathway of this compound in marine organisms, understanding its precise interactions with biological systems at a systems level, and designing next-generation derivatives with improved efficacy and specificity. While such collaborations can be challenging due to differing terminologies and research paradigms, they ultimately create more stimulating and productive research environments. mdpi.com Institutional support, including funding mechanisms that incentivize cross-disciplinary projects and platforms for knowledge transfer, will be essential to maximize the impact of collaborative this compound research. researchgate.netnih.gov

Q & A

How can researchers formulate a focused research question to investigate Asterone’s mechanism of action?

- Methodological Answer : A robust research question should integrate theoretical frameworks (e.g., molecular pathways or biochemical interactions) and address gaps in existing literature. For example: "How does this compound modulate [specific pathway/enzyme] in [cell type/organism], and how does this interaction differ under [specific experimental conditions]?" Ensure the question requires synthesis of multiple data types (e.g., kinetic assays, structural analysis) and avoids binary answers . Preliminary literature reviews should prioritize peer-reviewed studies over unreviewed databases (e.g., exclude ) .

Q. What experimental design principles are critical for initial this compound studies?

- Methodological Answer :

- Variables : Define independent (e.g., this compound concentration, exposure time) and dependent variables (e.g., gene expression, metabolic output). Use factorial designs to test interactions between variables .

- Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and biological replicates (n ≥ 3) to account for variability .

- Reproducibility : Document protocols in detail (e.g., solvent preparation, temperature gradients) and deposit raw data in repositories like Zenodo .

Q. Example Table: Experimental Variables

| Independent Variable | Dependent Variable | Control Group |

|---|---|---|

| This compound (0–100 µM) | Apoptosis markers | DMSO vehicle |

| pH (5.0–7.4) | Enzyme activity | Buffer-only |

Q. How should researchers validate this compound’s purity and structural identity?

- Methodological Answer :

- Spectroscopic Analysis : Combine NMR (¹H, ¹³C), HPLC, and mass spectrometry to confirm molecular structure. Compare retention times and spectral peaks to reference standards .

- Purity Criteria : Report purity ≥95% (via HPLC) and quantify impurities using area-under-the-curve (AUC) analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s dose-dependent effects be resolved?

- Methodological Answer :

- Statistical Reconciliation : Apply mixed-effects models to account for batch variability or instrument calibration differences. Use meta-analysis tools (e.g., RevMan) to pool datasets and assess heterogeneity .

- Mechanistic Studies : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities across doses, or use CRISPR-edited cell lines to isolate target pathways .

Q. What strategies optimize this compound’s stability in long-term in vivo studies?

- Methodological Answer :

- Formulation Testing : Compare pharmacokinetic profiles of this compound in aqueous vs. lipid-based carriers (e.g., liposomes). Monitor degradation via LC-MS at intervals (e.g., 0, 24, 72 hours) .

- Environmental Controls : Use inert atmospheres (e.g., argon) during storage and validate temperature/humidity conditions with stability chambers .

Q. How do researchers analyze multi-variable interactions affecting this compound’s efficacy?

- Methodological Answer :

- Factorial Design : Implement a 2^k design (e.g., 2 variables at 2 levels) to test interactions between variables like pH, temperature, and co-administered compounds. Analyze results using ANOVA with post-hoc Tukey tests .

- Computational Modeling : Apply partial least squares regression (PLSR) to identify dominant variables or build predictive QSAR models .

Data Presentation and Reproducibility

Q. What are best practices for presenting this compound-related data in publications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.